molecular formula C21H45N B1581549 Triheptylamine CAS No. 2411-36-1

Triheptylamine

Cat. No.: B1581549
CAS No.: 2411-36-1
M. Wt: 311.6 g/mol
InChI Key: CLZGJKHEVKJLLS-UHFFFAOYSA-N
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Description

Triheptylamine is an organic compound with the molecular formula C21H45N . It is a tertiary amine, characterized by three heptyl groups attached to a nitrogen atom. This compound is a clear liquid at room temperature and is primarily used in various chemical synthesis processes.

Scientific Research Applications

Triheptylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme kinetics and as a stabilizer for certain biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Safety and Hazards

Triheptylamine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the case of Triheptylamine, the nitrogen atom is bonded to three heptyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triheptylamine can be synthesized through the alkylation of heptylamine with heptyl halides. The reaction typically involves heating heptylamine with heptyl bromide or heptyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of heptylamine attacks the carbon atom of the heptyl halide, displacing the halide ion and forming this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Triheptylamine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary and primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: Secondary and primary heptylamines.

    Substitution: Various substituted amines depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: A smaller tertiary amine with three ethyl groups.

    Tripropylamine: A tertiary amine with three propyl groups.

    Tributylamine: A tertiary amine with three butyl groups.

Uniqueness

Triheptylamine is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to shorter-chain tertiary amines. Its higher molecular weight and hydrophobic nature make it suitable for applications where longer alkyl chains are advantageous, such as in the production of surfactants and lubricants.

Properties

IUPAC Name

N,N-diheptylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGJKHEVKJLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062391
Record name 1-Heptanamine, N,N-diheptyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411-36-1
Record name Triheptylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2411-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanamine, N,N-diheptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanamine, N,N-diheptyl-
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Record name 1-Heptanamine, N,N-diheptyl-
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Record name Triheptylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can Triheptylamine be utilized in analytical chemistry, particularly for halide determination?

A: this compound plays a crucial role in a novel method for determining halide concentrations in aqueous solutions. [] The process involves extracting bromide, iodide, and chloride from the aqueous solution using a toluene-alcohol solution containing Tetraheptylammonium carbonate. This compound is a key component of the Tetraheptylammonium cation. This cation forms ion pairs with the halides, enabling their extraction into the organic phase. Subsequently, the extracted Tetraheptylammonium halides are subjected to thermal degradation at temperatures exceeding 150°C within a gas chromatograph. This degradation process yields 1-haloheptanes and this compound. The generated halocarbons are then separated and detected by the gas chromatograph, allowing for the quantitative analysis of bromide, chloride, and iodide at parts-per-million (ppm) levels. []

Q2: Can this compound be used in the synthesis of zeolites, and what role does it play in the process?

A: While traditionally considered unsuitable due to its hydrophobic nature, this compound has been successfully employed as a structure-directing agent (OSDA) in the synthesis of hierarchically porous SAPO-31. [] This innovative approach utilizes a biphasic toluene/water media, overcoming the solubility limitations typically associated with hydrophobic OSDAs in conventional hydrothermal synthesis. this compound's role is crucial in directing the crystallization process, ultimately influencing the acidity and diffusion properties of the resulting SAPO-31. The synthesized material exhibits a self-assembled, nanocrystalline structure, as confirmed through various characterization techniques. [] Notably, this method offers a simple, cost-effective, and porogen-free route to synthesize hierarchical SAPO materials with controllable Si/Al ratios, highlighting the potential of this compound in zeolite synthesis. []

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